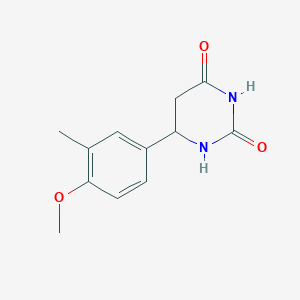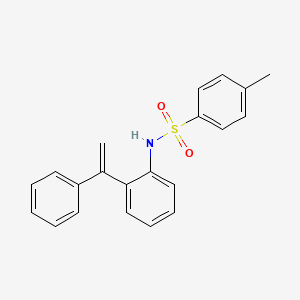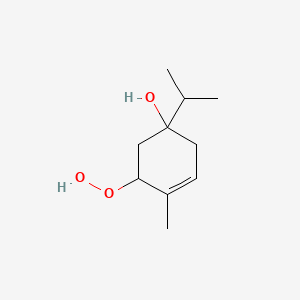![molecular formula C9H10N4O3P+ B12517252 Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium CAS No. 675825-74-8](/img/structure/B12517252.png)
Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium is a complex organic compound that features a unique combination of functional groups, including a hydroxyphenyl group, a triazole ring, and an oxophosphanium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium typically involves multi-step organic synthesis techniques. One common approach is the reaction of 2-hydroxybenzaldehyde with 1H-1,2,4-triazole-5-amine under specific conditions to form an intermediate Schiff base. This intermediate is then reacted with a suitable phosphorus reagent, such as phosphorus oxychloride, to yield the final product. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under specific conditions.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus center
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution at the phosphorus center.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group typically yields quinones, while reduction of the triazole ring results in dihydrotriazoles .
科学的研究の応用
Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as flame retardants and plasticizers .
作用機序
The mechanism by which Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium exerts its effects involves interactions with specific molecular targets. For example, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to proteins and other biomolecules .
類似化合物との比較
Similar Compounds
Imidazole derivatives: These compounds share the triazole ring structure and have similar biological activities.
Quinoline derivatives: These compounds also feature a hydroxyphenyl group and are used in similar applications.
Phosphonium salts: These compounds have a similar phosphorus center and are used in various chemical reactions .
Uniqueness
Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
675825-74-8 |
|---|---|
分子式 |
C9H10N4O3P+ |
分子量 |
253.17 g/mol |
IUPAC名 |
hydroxy-[(2-hydroxyphenyl)-(1H-1,2,4-triazol-5-ylamino)methyl]-oxophosphanium |
InChI |
InChI=1S/C9H9N4O3P/c14-7-4-2-1-3-6(7)8(17(15)16)12-9-10-5-11-13-9/h1-5,8H,(H3-,10,11,12,13,14,15,16)/p+1 |
InChIキー |
NWMXAQFFWUGJHD-UHFFFAOYSA-O |
正規SMILES |
C1=CC=C(C(=C1)C(NC2=NC=NN2)[P+](=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide](/img/structure/B12517171.png)
![3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid](/img/structure/B12517173.png)
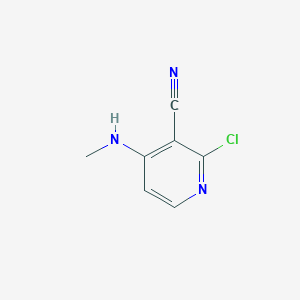
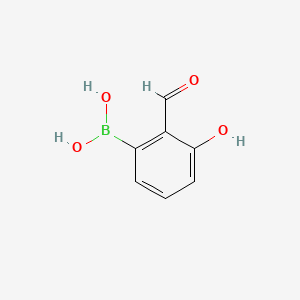
![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate](/img/structure/B12517188.png)
![1H-Indole-3-dodecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12517192.png)
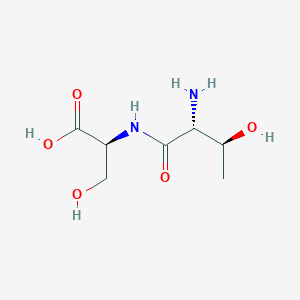
![3-tert-Butyl-2-formyl-4-methoxy-5-[2-(trimethylsilyl)ethoxy]phenyl carbonate](/img/structure/B12517199.png)
![4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B12517201.png)
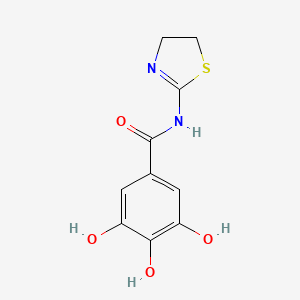
![6-{2,8-dihydroxy-3a,6,6,9b,11a-pentamethyl-7,10-dioxo-1H,2H,3H,3bH,4H,8H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl}-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12517210.png)
